5-oxopyrrolidine-2-carbohydrazide

Overview

Description

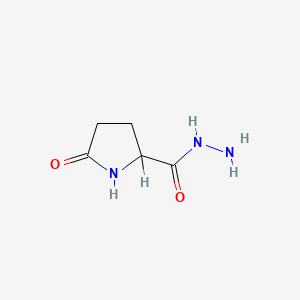

5-Oxopyrrolidine-2-carbohydrazide is a chemical compound with the molecular formula C5H9N3O2 and a molecular weight of 143.15 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5-oxopyrrolidine-2-carbohydrazide and its derivatives has been reported in the literature . The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used by medicinal chemists to create compounds for treating human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for 5-oxopyrrolidine-2-carbohydrazide is 1S/C5H9N3O2/c6-8-5(10)3-1-2-4(9)7-3/h3H,1-2,6H2,(H,7,9)(H,8,10) . The structure of the compound has been confirmed by various methods, including 13 C-NMR spectrum .Chemical Reactions Analysis

While specific chemical reactions involving 5-oxopyrrolidine-2-carbohydrazide are not detailed in the search results, the compound is likely to participate in reactions typical of carbohydrazides .Physical And Chemical Properties Analysis

5-Oxopyrrolidine-2-carbohydrazide is a powder at room temperature . It has a melting point of 113-115°C . .Scientific Research Applications

Anticancer Activity

5-oxopyrrolidine-2-carbohydrazide: derivatives have been synthesized and evaluated for their potential anticancer properties. These compounds have shown promising results against certain cancer cell lines, such as A549 cells, which are used as a model for lung cancer research . The structural flexibility and functionalization potential of these derivatives make them attractive candidates for further development as anticancer agents.

Antimicrobial Efficacy

Some derivatives of 5-oxopyrrolidine-2-carbohydrazide exhibit significant antimicrobial activity. For instance, compounds with nitrothiophene substituents have demonstrated selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid . This highlights the compound’s potential as a scaffold for developing new antimicrobial drugs targeting Gram-positive pathogens.

Enzyme Inhibition

The pyrrolidine ring, a key feature of 5-oxopyrrolidine-2-carbohydrazide , is known for its ability to interact with various enzymes, potentially inhibiting their activity. This interaction can be exploited in the design of enzyme inhibitors that can serve as therapeutic agents for diseases where enzyme regulation is crucial .

Drug Design and Discovery

Due to its versatile scaffold, 5-oxopyrrolidine-2-carbohydrazide is used extensively in drug discovery. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is vital for the binding affinity and selectivity of drug candidates .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in 5-oxopyrrolidine-2-carbohydrazide enables the synthesis of stereoisomers with different biological profiles. This is particularly important in the development of enantioselective drugs, where the spatial orientation of substituents can lead to varied therapeutic effects .

ADME/Tox Optimization

Incorporating 5-oxopyrrolidine-2-carbohydrazide into drug candidates can modify their physicochemical parameters, thereby optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. This optimization is crucial for the successful development of safe and effective pharmaceuticals .

Scaffold for Bioactive Compounds

The pyrrolidine scaffold of 5-oxopyrrolidine-2-carbohydrazide is widely used to obtain bioactive molecules with target selectivity. Its non-planarity and potential for pseudorotation contribute to three-dimensional coverage, enhancing the interaction with biological targets .

Modification of Physicochemical Properties

The introduction of heteroatomic fragments from 5-oxopyrrolidine-2-carbohydrazide into drug molecules is a strategic choice to modify their physicochemical properties. This modification aids in achieving the desired pharmacokinetic and pharmacodynamic properties for drug candidates .

Safety and Hazards

Future Directions

The synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives have been reported . These compounds could be further explored for the development of novel candidates targeting Gram-positive pathogens and drug-resistant fungi . This suggests that 5-oxopyrrolidine-2-carbohydrazide and its derivatives may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name |

5-oxopyrrolidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-5(10)3-1-2-4(9)7-3/h3H,1-2,6H2,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVODKQNEOJXKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916331 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94135-34-9, 934-06-5 | |

| Record name | 5-Oxoproline hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94135-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-L-prolinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-DL-prolinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-DL-prolinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-oxo-L-prolinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one](/img/no-structure.png)